molecular formula C3H7NaO4S B8222603 sodium;propan-2-yl sulfate

sodium;propan-2-yl sulfate

Cat. No.: B8222603
M. Wt: 162.14 g/mol
InChI Key: YHVRBEAAJOBGSQ-UHFFFAOYSA-M
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Description

Sodium;propan-2-yl sulfate (IUPAC name: sodium isopropyl sulfate) is an organic sodium salt of a sulfate ester, with the chemical formula $ \text{(CH}3\text{)}2\text{CH-O-SO}_3^-\text{Na}^+ $. This compound consists of a propan-2-yl (isopropyl) group covalently bonded to a sulfate anion, stabilized by a sodium counterion. Alkyl sulfates like this compound are typically surfactants or intermediates in organic synthesis due to their polar sulfate head and hydrophobic alkyl chain .

Properties

IUPAC Name

sodium;propan-2-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVRBEAAJOBGSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of sodium;propan-2-yl sulfate involves synthetic routes that include the coupling of a drug and a targeting moiety in an antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC). The process typically involves improving the coupling efficiency to obtain a novel bioactive molecule conjugate . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

sodium;propan-2-yl sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

sodium;propan-2-yl sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;propan-2-yl sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

Sodium Sulfate ($\text{Na}2\text{SO}4$)

Structural Differences :

  • Sodium sulfate is an inorganic salt, lacking an organic alkyl/aryl group.
  • Sodium;propan-2-yl sulfate contains a hydrophobic isopropyl group, making it amphiphilic.

Physical Properties :

Property Sodium Sulfate This compound (Inferred)
Molecular Weight 142.04 g/mol ~198.17 g/mol (calculated)
Melting Point 884°C Likely <200°C (analogous to SDS )
Solubility in Water 47.6 g/L at 25°C High (similar to SDS )

Sodium Dodecyl Sulfate ($\text{C}{12}\text{H}{25}\text{OSO}_3^-\text{Na}^+$)

Structural Differences :

  • SDS has a longer dodecyl chain, enhancing surfactant properties.

Physical Properties :

Property Sodium Dodecyl Sulfate (SDS) This compound
Molecular Weight 288.38 g/mol ~198.17 g/mol
Melting Point 204–207°C Lower (shorter chain)
Critical Micelle Conc. 8.2 mM (aqueous) Higher (shorter chain)

Thymol Sulfate ($\text{(C}{10}\text{H}{13}\text{O}_4\text{S}^-$\text{Na}^+$)

Structural Differences :

  • Contains a phenolic (thymol) ring with a propan-2-yl group .

Sodium Cumenesulfonate ($\text{C}9\text{H}{11}\text{SO}_3^-\text{Na}^+$)

Structural Differences :

  • A sulfonate (SO$_3^-$) attached to a cumene (isopropylbenzene) group .

Research Findings and Data Gaps

  • Thermochemical Data : Sodium sulfate’s phase transitions and enthalpy values are well-documented , but analogous data for this compound are absent.
  • Synthetic Methods: –5 describe sulfate/sulfonate synthesis, suggesting this compound could be prepared via sulfation of isopropanol .
  • Environmental Impact: Sodium sulfate is non-toxic but persistent , while alkyl sulfates like SDS require careful disposal .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for high-purity sodium propan-2-yl sulfate?

  • Methodology :

  • Sulfation : React propan-2-ol (isopropyl alcohol) with sulfating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions.
  • Neutralization : Add sodium hydroxide (NaOH) to the intermediate alkyl sulfuric acid to form the sodium salt.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted reagents.
  • Characterization : Confirm structure via 1H^1H-NMR (δ 1.2–1.4 ppm for methyl groups) and FT-IR (asymmetric S-O stretching at ~1220 cm⁻¹) .

Q. How can sodium propan-2-yl sulfate be analytically distinguished from related alkyl sulfates?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm. Compare retention times against standards.
  • Mass Spectrometry : Employ LC-MS/MS in negative ion mode; look for m/z 179 ([M-Na]⁻) and characteristic fragmentation patterns.
  • Elemental Analysis : Verify Na and S content via ICP-OES .

Q. What are the key thermodynamic properties of sodium propan-2-yl sulfate?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (expected >200°C based on sodium sulfate analogs).
  • Phase Behavior : Use differential scanning calorimetry (DSC) to identify melting points or hydrate transitions.
  • Reference Data : Compare with anhydrous sodium sulfate (ΔfH° = -1387 kJ/mol, S° = 149 J/mol·K) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in sodium propan-2-yl sulfate crystals inform its stability and solubility?

  • Methodology :

  • Crystallography : Solve the crystal structure using SHELX-97 for small-molecule refinement or PHENIX for high-resolution data.
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • Correlation : Link H-bond patterns (e.g., chain vs. ring motifs) to hygroscopicity or solubility in polar solvents .

Q. How can computational modeling predict the reactivity of sodium propan-2-yl sulfate in aqueous solutions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to study hydrolysis pathways.
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate water interactions.
  • Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., pH-dependent degradation studies) .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for sodium propan-2-yl sulfate?

  • Methodology :

  • Multi-Method Validation : Confirm NMR assignments using 13C^{13}C-DEPTOpt and HSQC. Re-refine crystallographic data with SHELXL to check for disorder or twinning.
  • Error Analysis : Quantify uncertainties in bond lengths (e.g., S-O distances) using CRYSTALS software.
  • Literature Synthesis : Reconcile discrepancies by comparing synthetic protocols (e.g., solvent purity, crystallization rates) across studies .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Sulfation-neutralization, recrystallization
Structural Analysis X-ray crystallography (SHELX), graph set analysis
Thermal Properties TGA, DSC, Shomate equation modeling
Data Contradictions Multi-method validation, error propagation

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